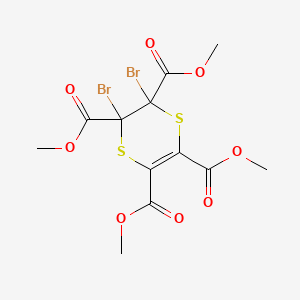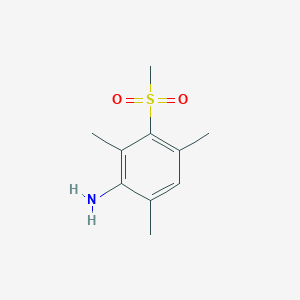
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate
描述
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate (TDTD) is a small molecule that has been studied for its potential applications in the field of scientific research. TDTD is a versatile compound that can be used as a reagent in a variety of reactions and processes, as well as a substrate for biochemical and physiological studies. TDTD has a wide range of applications, from drug development and pharmacological research to organic synthesis and chemical analysis. In
作用机制
The mechanism of action of Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is not fully understood, but it is believed to be related to its ability to act as a reagent in a variety of reactions. Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is thought to act as an electrophile, which is a molecule that can donate electrons to other molecules. This allows Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate to act as a catalyst in a variety of reactions, including the synthesis of various organic and inorganic compounds, as well as the synthesis of peptides and proteins. Additionally, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is believed to act as a nucleophile, which is a molecule that can accept electrons from other molecules. This allows Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate to act as a substrate in a variety of reactions, including the synthesis of various small molecules and polymers.
Biochemical and Physiological Effects
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has been studied for its potential biochemical and physiological effects. Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can lead to increased levels of cognitive function and memory. Additionally, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has been studied for its potential anti-inflammatory and antioxidant effects, as well as its potential to inhibit the growth of cancer cells.
实验室实验的优点和局限性
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has several advantages and limitations for lab experiments. One advantage of Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is its low cost and easy availability, which makes it an attractive reagent for a variety of experiments. Additionally, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is a relatively stable molecule, which makes it suitable for use in a variety of reactions and processes. However, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate also has several limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are a variety of potential future directions for Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate research. One potential direction is the development of more efficient and cost-effective synthesis methods for Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate. Additionally, further research into the biochemical and physiological effects of Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate could lead to the development of new drugs and other pharmaceuticals. Furthermore, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate could be used in the synthesis of new polymers, which could be used in a variety of applications. Finally, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate could be used in the development of new analytical techniques, such as mass spectrometry and chromatography, which could be used to analyze a variety of compounds.
合成方法
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate can be synthesized in a variety of ways, depending on the desired end product and the desired purity of the compound. The most common synthesis method is a two-step reaction, involving the condensation of 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate (DTD) and tetramethylenediamine (TMD). The reaction is performed in a solvent such as methanol, and the resulting Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate is isolated by recrystallization from a mixture of methanol and acetonitrile. Other methods of synthesis include the use of a Grignard reagent and the use of a palladium-catalyzed reaction.
科学研究应用
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has been used in a variety of scientific research applications, including drug development and pharmacological research. Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has been used as a substrate for the synthesis of various organic and inorganic compounds, as well as for the synthesis of peptides and proteins. Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has also been used as a reagent in the synthesis of various small molecules and polymers, as well as in the synthesis of drugs and other pharmaceuticals. Additionally, Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate has been used in the synthesis of various polymers, such as poly(ethyleneimine) and poly(styrene-co-acrylonitrile).
属性
IUPAC Name |
tetramethyl 2,3-dibromo-1,4-dithiine-2,3,5,6-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O8S2/c1-19-7(15)5-6(8(16)20-2)24-12(14,10(18)22-4)11(13,23-5)9(17)21-3/h1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVUXRTJJBEKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(C(S1)(C(=O)OC)Br)(C(=O)OC)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901133950 | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiine-2,3,5,6-tetracarboxylate | |
CAS RN |
94768-98-6 | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94768-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetramethyl 2,3-dibromo-2,3-dihydro-1,4-dithiin-2,3,5,6-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901133950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6612984.png)


![3-[(2-Acetylhydrazinyl)carbonyl]benzoic acid](/img/structure/B6613002.png)

![1-[(dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B6613013.png)
![2-Chloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B6613015.png)



![methyl 3-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B6613031.png)
